molecular formula C18H26N2O B4755519 4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4755519
M. Wt: 286.4 g/mol
InChI Key: NKCZSRRQKGARRD-UHFFFAOYSA-N
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Description

4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3,4-dimethylphenoxy group and a pentyl chain.

Preparation Methods

The synthesis of 4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethylphenol and 1-bromo-5-chloropentane.

    Formation of Intermediate: The 3,4-dimethylphenol is reacted with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate to form 5-(3,4-dimethylphenoxy)pentyl bromide.

    Cyclization: The intermediate is then subjected to cyclization with 3,5-dimethylpyrazole in the presence of a suitable catalyst to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the pyrazole ring, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    4-[5-(3,4-dimethylphenoxy)pentyl]morpholine: This compound has a similar phenoxy-pentyl structure but contains a morpholine ring instead of a pyrazole ring.

    3,5-Dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole core but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[5-(3,4-dimethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-13-9-10-17(12-14(13)2)21-11-7-5-6-8-18-15(3)19-20-16(18)4/h9-10,12H,5-8,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCZSRRQKGARRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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